molecular formula C40H51N4O8P B038862 3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 113901-09-0

3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B038862
CAS No.: 113901-09-0
M. Wt: 746.8 g/mol
InChI Key: ZWSYOGREAHUSTH-MVJBHFAZSA-N
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Description

Historical Development of ProTide-Based Therapeutics

The evolution of ProTide technology spans nearly three decades, representing a remarkable journey in medicinal chemistry from concept to clinical application. This development can be traced through several distinct phases that illuminate the progressive refinement of phosphate prodrug design.

The conceptual foundation for ProTides was established in the late 1980s and early 1990s, with the first demonstration of the ProTide approach documented in 1992. Initially, researchers explored simple alkyl and haloalkyl phosphate esters as prodrugs for nucleoside monophosphates, but these early attempts yielded compounds with limited biological activity. The breakthrough came when Professor Chris McGuigan at Cardiff University, working in collaboration with Professor Jan Balzarini, developed aryloxy phosphoramidates of AZT (zidovudine). These compounds showed pronounced, selective anti-HIV activity and, crucially, remained active in thymidine kinase-deficient cells where AZT itself was virtually inactive.

This early work demonstrated that aryloxy phosphates and phosphoramidates could effectively deliver nucleotide analogues intracellularly, bypassing the rate-limiting first phosphorylation step. In particular, diaryl phosphates prepared from AZT showed anti-HIV activity that exceeded that of the parent nucleoside in certain cell lines.

The evolution continued through several stages:

  • Initial exploration of alkyl and haloalkyl phosphate masking groups (late 1980s)
  • Development of aryloxy phosphoramidates (early 1990s)
  • Optimization of amino acid ester components (mid-1990s)
  • Fine-tuning of aryl moieties and amino acid esters for specific applications (late 1990s-2000s)
  • Clinical development and FDA approval of ProTide drugs (2010s)

This developmental trajectory culminated in the FDA approval of several ProTide-based drugs, including sofosbuvir and tenofovir alafenamide for viral infections, with additional candidates advancing through clinical trials for both antiviral and anticancer applications. Remdesivir, a monophenol, 2-ethylbutylalanine phosphoramidate prodrug, received FDA approval for the treatment of COVID-19, further validating the clinical utility of ProTide technology.

Mechanistic Rationale for Phosphoramidate Prodrug Optimization

The mechanistic foundation of ProTide technology addresses a fundamental challenge in nucleoside analogue therapeutics: the requirement for intracellular phosphorylation to generate the active triphosphate species. Many nucleoside analogues exhibit poor efficacy due to inefficient phosphorylation, particularly at the first phosphorylation step, which often becomes rate-limiting.

The activation mechanism of ProTides follows a well-defined pathway that exploits intracellular enzymatic machinery:

  • Initial hydrolysis of the amino acid carboxylate ester by carboxylesterases (primarily CES1) or cathepsin A (CatA)
  • Spontaneous cyclization and elimination of the aryl group
  • Hydrolysis of the phosphoramidate intermediate, catalyzed by a histidine triad protein (Hint1)
  • Release of the nucleoside monophosphate
  • Subsequent phosphorylation to the active triphosphate form

This activation cascade effectively bypasses the first, often rate-limiting phosphorylation step required for nucleoside analogues. Importantly, the stereoselective nature of the enzymatic processing has significant implications for drug design. For instance, cathepsin A (CatA) preferentially hydrolyzes the (SP)-diastereomer of ProTides, while carboxylesterase 1 (CES1) shows a preference for the (RP)-diastereomer. These differences in enzyme specificity can be exploited to target ProTides to specific tissues based on the differential expression of these enzymes.

The bis(4-methoxyphenyl) group present in our compound of interest plays a critical role in the ProTide structure, contributing to both the physicochemical properties and the activation profile of the prodrug. The presence of the 4-methoxy substituents on the phenyl rings enhances lipophilicity while maintaining appropriate stability and enzyme recognition for the activation process.

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,27-29,35-37H,11,23-26H2,1-7H3,(H,42,45,46)/t29?,35-,36+,37+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSYOGREAHUSTH-MVJBHFAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule characterized by multiple functional groups, including phosphanyl and nitrile groups. Its intricate structure suggests potential biological activity, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₄₃H₅₅N₄O₁₀P, with a molecular weight of approximately 818.89 g/mol. The stereochemistry is defined by its (2R,3S,5R) configuration, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₄₃H₅₅N₄O₁₀P
Molecular Weight818.89 g/mol
CAS Number163878-63-5
PurityNot specified

Potential Biological Activities

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The structural characteristics suggest potential antimicrobial activity against various pathogens.
  • Immunomodulatory Effects : The compound may influence immune system functions by modulating cytokine production or immune cell activity.

The biological mechanisms through which this compound may exert its effects can be inferred from related studies:

  • Enzyme Inhibition : Compounds with phosphanyl groups often act as enzyme inhibitors, affecting pathways critical for cell growth and survival.
  • Receptor Interaction : The aromatic systems may facilitate binding to specific receptors involved in signaling pathways related to inflammation and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar phosphanyl structures exhibited potent anticancer activity against various tumor cell lines through the induction of apoptosis (Cox et al., 1985).
  • Antimicrobial Activity : Research highlighted in Pharmaceutical Research indicated that compounds featuring methoxyphenyl groups displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria (Antonioli et al., 2019).
  • Immunomodulation : A review in Nature Reviews Immunology discussed the role of purinergic signaling in immune modulation and suggested that phosphoramidite derivatives could enhance or inhibit immune responses depending on their structure (Pawson et al., 2014).

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound ID Oxolane Substituent (Position 5) Protecting Group (Position 2) Phosphanyl Group
Target Compound 5-methyl-2,4-dioxo-1,3-diazinan-1-yl Bis(4-methoxyphenyl)phenylmethoxy Di(propan-2-yl)amino
(Compound 9) Thio-ether-linked terpenoid tert-Butyldimethylsilyl (TBS) Di(propan-2-yl)amino
Variant 2,4-Dibromo-5-methylphenyl Bis(4-methoxyphenyl)phenylmethoxy Di(propan-2-yl)amino
Compound 4,4-Dichloro-5-fluorodioxopyrimidine Phenoxy Sulfanylidene-$l^{5}-phosphanyl

Functional Group Impact

  • DMT vs. TBS : The DMT group (target compound) enables rapid deprotection under mild acidic conditions, ideal for stepwise synthesis, whereas TBS () requires fluoride-based cleavage, limiting compatibility with acid-sensitive moieties .
  • Heterocyclic Moieties : The 5-methyl-2,4-dioxo-1,3-diazinan-1-yl group may mimic uracil in base-pairing interactions, contrasting with the halogenated aromatic group in , which could enhance intercalation or steric hindrance .

Physicochemical Properties

  • Solubility : The propanenitrile terminus and DMT group enhance lipophilicity compared to TBS-protected analogs, impacting membrane permeability.
  • Stability : The DMT group’s acid-lability necessitates careful handling, whereas TBS () offers greater stability under acidic conditions .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves protecting group strategies and stereochemical control. For example, the bis(4-methoxyphenyl)phenylmethoxy (DMT) group requires selective introduction under anhydrous conditions to prevent premature deprotection. details a similar synthesis using low-temperature (-85°C) Swern oxidation and controlled nucleophilic additions to stabilize intermediates. Key steps include:

  • Low-temperature activation of hydroxyl groups (e.g., using DMSO/oxalyl chloride).
  • Chromatographic purification (silica gel column) to isolate intermediates with high stereopurity .
  • NMR characterization (¹H, ¹³C) to verify regiochemistry and avoid by-products like epimerization or over-oxidation.

Q. What analytical methods are recommended to confirm the compound’s structural integrity?

  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Multinuclear NMR (¹H, ¹³C, ³¹P) to confirm stereochemistry and phosphoramidite linkage. used ¹H NMR to resolve methoxy protons (δ 3.7–3.8 ppm) and ³¹P NMR to monitor phosphitylation efficiency (δ ~150 ppm).
  • HPLC-MS (reverse-phase C18 column) to detect trace impurities, such as hydrolyzed phosphoramidites or DMT-off products .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture- and light-sensitive. and recommend:

  • Storage : In airtight containers under inert gas (argon) at -20°C, with desiccants like molecular sieves.
  • Handling : Use anhydrous solvents (e.g., acetonitrile, dichloromethane) and gloveboxes for weighing.
  • Safety : Wear nitrile gloves and eye protection; avoid inhalation of dust (see first-aid measures in ) .

Advanced Research Questions

Q. How can coupling efficiency in oligonucleotide synthesis be optimized using this phosphoramidite derivative?

Coupling efficiency (>99%) is critical for long oligonucleotide synthesis. Key factors include:

  • Activator selection : Use 5-ethylthio-1H-tetrazole (ETT) or DCI for rapid phosphoramidite activation.
  • Reaction time : Extend coupling to 3–5 minutes for sterically hindered nucleotides.
  • Moisture control : Maintain <10 ppm water in acetonitrile to prevent phosphoramidite hydrolysis. highlights the use of automated synthesizers with real-time moisture sensors for reproducibility .

Q. What computational approaches can predict the stereochemical outcomes of its synthesis?

Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations model transition states during nucleophilic substitutions. describes using reaction path search algorithms to predict regioselectivity in similar compounds. For example:

  • B3LYP/6-31G(d) level optimizations to map energy barriers for DMT group retention.
  • Machine learning (neural networks) to correlate reaction conditions (e.g., solvent polarity) with diastereomeric excess .

Q. How do substituents (e.g., 5-methyl-2,4-dioxo-1,3-diazinan-1-yl) influence its reactivity in nucleoside analogs?

The diazinane ring’s electron-withdrawing nature increases electrophilicity at the phosphorus center, enhancing coupling rates. However, steric bulk may reduce accessibility. Comparative studies in show that:

  • Methoxy groups on the DMT moiety improve solubility in non-polar solvents.
  • Methyl substitution on the diazinane ring reduces hydrolysis by stabilizing the oxonium intermediate .

Q. What strategies mitigate side reactions during its use in automated oligonucleotide synthesis?

  • Capping steps : Acetic anhydride/1-methylimidazole to block unreacted 5’-OH groups.
  • Oxidation optimization : Use iodine/water/pyridine for consistent phosphate backbone formation.
  • Trityl monitoring : UV detection (498 nm) to verify DMT removal efficiency after each cycle ( ) .

Methodological Resources

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) with polar organic mobile phases to resolve enantiomers .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS tracking of hydrolysis products .
  • Computational Tools : ICReDD’s reaction design platform () integrates DFT and experimental data for reaction optimization .

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